molecular formula C23H27FN2O4 B2960802 2-(2-fluorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide CAS No. 921566-55-4

2-(2-fluorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide

Katalognummer B2960802
CAS-Nummer: 921566-55-4
Molekulargewicht: 414.477
InChI-Schlüssel: KXAXWITWZBCWFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorophenoxy group would likely introduce some polarity into the molecule, and the tetrahydrobenzo[b][1,4]oxazepin-7-yl group would add a degree of rigidity due to its cyclic structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the fluorophenoxy group might increase the compound’s polarity and potentially its boiling point .

Wissenschaftliche Forschungsanwendungen

Novel Antipsychotic Agents

A study described the synthesis and pharmacological evaluation of a series of compounds with potential antipsychotic properties, focusing on replacements for amino and ketone groups to improve activity and reduce toxicity. These compounds were evaluated in animal behavior tests and showed reduced locomotion without causing ataxia, indicating potential antipsychotic effects without typical side effects associated with dopamine receptor interaction (Wise et al., 1987).

Anti-inflammatory Activity

Research on the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides revealed significant anti-inflammatory activity in some derivatives. This study highlights the potential therapeutic applications of these compounds in treating inflammation-related disorders (Sunder & Maleraju, 2013).

Peripheral Benzodiazepine Receptors

A novel ligand for peripheral benzodiazepine receptors, [3H]N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide ([3H]DAA1106), demonstrated potent and selective binding characteristics. This research underscores the importance of these receptors in neurological studies and the potential for developing new diagnostic and therapeutic tools (Chaki et al., 1999).

Organocatalytic Asymmetric Synthesis

The development of organocatalyzed asymmetric Mannich reactions involving 3-fluorooxindoles and dibenzo[b,f][1,4]oxazepines led to the synthesis of cyclic amines with chiral tetrasubstituted C–F stereocenters. This method highlights the compound's relevance in medicinal chemistry for creating compounds with high stereochemical complexity and potential biological activity (Li, Lin, & Du, 2019).

Ligand-Protein Interactions and Photovoltaic Efficiency

A study explored the spectroscopic properties, quantum mechanical aspects, ligand-protein interactions, and photovoltaic efficiency modeling of benzothiazolinone acetamide analogs. This work is critical for understanding the interaction mechanisms of these compounds with biological targets and their potential application in renewable energy technologies (Mary et al., 2020).

Zukünftige Richtungen

Future research on this compound could involve exploring its potential uses, studying its reactivity, or investigating its mechanism of action if it’s a drug. Further studies could also focus on optimizing its synthesis .

Eigenschaften

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-(2-fluorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O4/c1-15(2)12-26-18-11-16(9-10-20(18)30-14-23(3,4)22(26)28)25-21(27)13-29-19-8-6-5-7-17(19)24/h5-11,15H,12-14H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXAXWITWZBCWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3F)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.